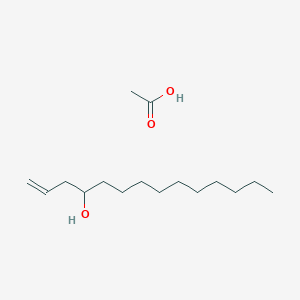
Acetic acid;tetradec-1-en-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;tetradec-1-en-4-ol is an organic compound that combines the properties of acetic acid and tetradec-1-en-4-ol. This compound is known for its unique chemical structure, which includes a long carbon chain with a double bond and a hydroxyl group. It is used in various scientific and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradec-1-en-4-ol typically involves the esterification of tetradec-1-en-4-ol with acetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as fractional distillation, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
Acetic acid;tetradec-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
Acetic acid;tetradec-1-en-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of acetic acid;tetradec-1-en-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group and double bond in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
11-Tetradecen-1-ol, acetate: Similar in structure but with the double bond at a different position.
9-Tetradecen-1-ol, acetate: Another similar compound with the double bond at the ninth position.
13-Tetradecen-1-ol, acetate: Features the double bond at the thirteenth position.
Uniqueness
Acetic acid;tetradec-1-en-4-ol is unique due to the specific position of its double bond and hydroxyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
188954-63-4 |
|---|---|
分子式 |
C16H32O3 |
分子量 |
272.42 g/mol |
IUPAC名 |
acetic acid;tetradec-1-en-4-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2;1-2(3)4/h4,14-15H,2-3,5-13H2,1H3;1H3,(H,3,4) |
InChIキー |
UGJHFFIIAMSKKW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CC=C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14251067.png)
![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)
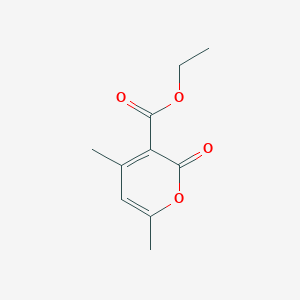
![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)
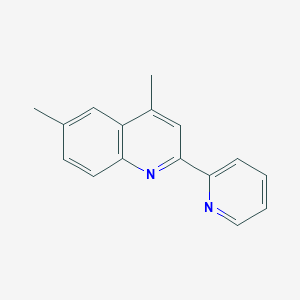

![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
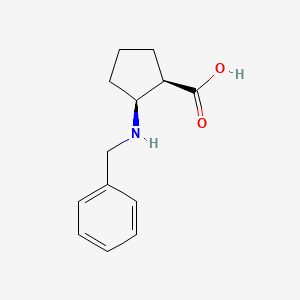
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
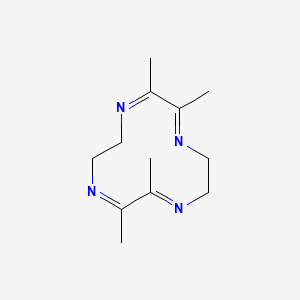
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
